

Solubility of 4-Hydroxy-6,7-dimethylcoumarin in common organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-6,7-dimethylcoumarin

Cat. No.: B1455747

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **4-Hydroxy-6,7-dimethylcoumarin** in Common Organic Solvents

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **4-Hydroxy-6,7-dimethylcoumarin** ($C_{11}H_{10}O_3$). Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents detailed experimental protocols for empirical determination, and offers predictive insights into its behavior across a spectrum of common organic solvents. By integrating fundamental chemical principles with practical methodologies, this guide serves as an essential resource for the effective handling and application of this compound in a laboratory setting.

Introduction: The Significance of 4-Hydroxy-6,7-dimethylcoumarin

4-Hydroxy-6,7-dimethylcoumarin is a derivative of coumarin, a benzopyrone scaffold that is the foundation for a vast number of natural and synthetic compounds.^[1] These molecules are of significant interest due to their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anti-tumor properties.^{[1][2]} The solubility of a compound is a critical physicochemical parameter that dictates its utility in nearly every application, from synthetic

reaction engineering and purification to formulation development for pharmacological screening. Understanding and quantifying the solubility of **4-Hydroxy-6,7-dimethylcoumarin** is paramount for designing robust experimental protocols, ensuring reproducible results, and developing effective delivery systems.

The molecular structure, featuring a polar 4-hydroxyl group and a lactone ring, juxtaposed with a nonpolar dimethylated benzene ring, imparts a nuanced solubility profile. This guide will systematically dissect the factors influencing this profile.

Table 1: Physicochemical Properties of **4-Hydroxy-6,7-dimethylcoumarin**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ O ₃	[3]
Molecular Weight	190.19 g/mol	[3]
IUPAC Name	4-hydroxy-6,7-dimethylchromen-2-one	[3]
Melting Point	248-251 °C	[4]
Appearance	Crystalline solid	[5]

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" serves as a primary predictive tool, suggesting that substances with similar polarities are more likely to be miscible.[6]

Molecular Structure Analysis

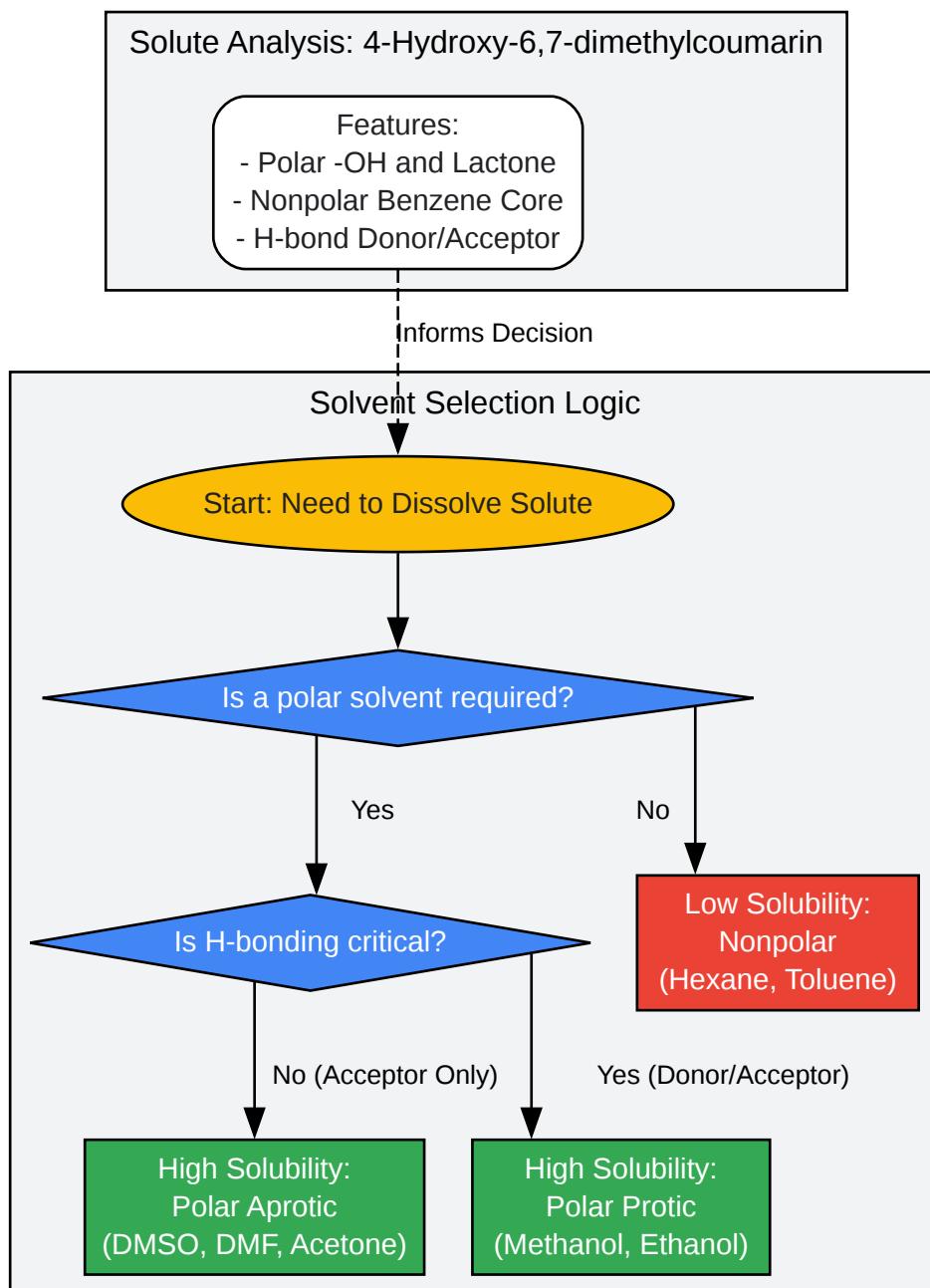
The solubility behavior of **4-Hydroxy-6,7-dimethylcoumarin** is a direct consequence of its molecular architecture:

- **Polar Moieties:** The presence of a 4-hydroxyl (-OH) group and a lactone (cyclic ester) ring makes the molecule capable of forming hydrogen bonds and engaging in dipole-dipole

interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl group in the lactone is a hydrogen bond acceptor.

- Nonpolar Moieties: The benzene ring and the two methyl (-CH₃) groups constitute the nonpolar, lipophilic portion of the molecule. These regions interact primarily through weaker van der Waals forces (London dispersion forces).

The overall solubility is a balance between these competing polar and nonpolar characteristics.


Solvent Classification and Predicted Interactions

Organic solvents are typically classified based on their polarity and hydrogen bonding capability.

Table 2: Properties of Common Organic Solvents and Predicted Interactions

Solvent	Class	Polarity Index	Primary Interaction with Solute
Hexane	Nonpolar	0.1	van der Waals forces
Toluene	Nonpolar	2.4	van der Waals forces, π -stacking
Diethyl Ether	Polar Aprotic	2.8	Dipole-dipole, H-bond acceptor
Ethyl Acetate	Polar Aprotic	4.4	Dipole-dipole, H-bond acceptor
Acetone	Polar Aprotic	5.1	Dipole-dipole, H-bond acceptor
Ethanol	Polar Protic	4.3	Hydrogen bonding, dipole-dipole
Methanol	Polar Protic	5.1	Hydrogen bonding, dipole-dipole
DMSO	Polar Aprotic	7.2	Dipole-dipole, strong H-bond acceptor
DMF	Polar Aprotic	6.4	Dipole-dipole, strong H-bond acceptor
Water	Polar Protic	10.2	Hydrogen bonding, dipole-dipole

The logical process for selecting a suitable solvent is based on matching the characteristics of the solute with a potential solvent.

[Click to download full resolution via product page](#)

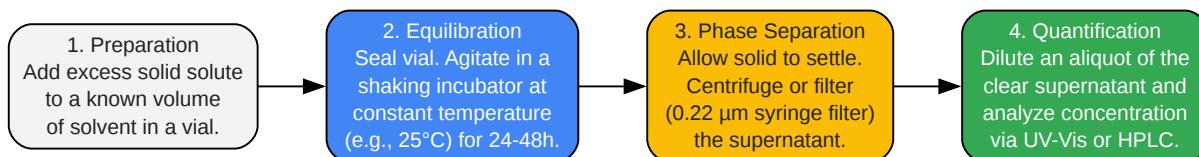
Caption: Logical flowchart for solvent selection based on solute properties.

Predicted Solubility Profile

Based on the structural analysis and established principles, a qualitative solubility profile can be predicted. Quantitative data for the parent compound, 4-hydroxycoumarin, shows good

solubility in solvents like ethanol and DMSO.^[5] The addition of two methyl groups to this core structure will slightly increase its lipophilicity (nonpolar character), but the dominant polar groups are expected to dictate its behavior in polar solvents.

Table 3: Predicted Solubility of **4-Hydroxy-6,7-dimethylcoumarin**


Solvent Category	Examples	Predicted Solubility	Rationale
Polar Aprotic	DMSO, DMF	High	Strong dipole-dipole interactions and the ability of these solvents to act as potent hydrogen bond acceptors for the solute's hydroxyl group.
Polar Protic	Ethanol, Methanol	High to Moderate	Capable of hydrogen bonding with both the hydroxyl and lactone groups. The solute's nonpolar backbone may slightly limit solubility compared to DMSO.
Intermediate Polarity	Acetone, Ethyl Acetate	Moderate to Low	Can act as hydrogen bond acceptors, but their overall polarity is lower, providing a less favorable environment for the polar solute moieties.
Nonpolar	Hexane, Toluene	Poor to Insoluble	The energy required to break the strong solute-solute interactions (crystal lattice energy) is not compensated by the weak van der Waals forces with the solvent.
Aqueous	Water	Poorly Soluble	Despite its ability to form hydrogen bonds,

the large nonpolar surface area of the molecule makes it hydrophobic, disfavoring dissolution in water.^[7]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the isothermal equilibrium shake-flask method is the gold standard.^[8] This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved compound.

Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-6,7-dimethylcoumarin | C11H10O3 | CID 54682088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-HYDROXY-6 7-DIMETHYLCOUMARIN 98 | 55004-77-8 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chem.ws [chem.ws]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Solubility of 4-Hydroxy-6,7-dimethylcoumarin in common organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1455747#solubility-of-4-hydroxy-6-7-dimethylcoumarin-in-common-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com